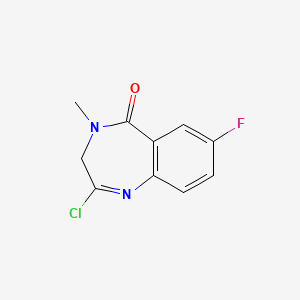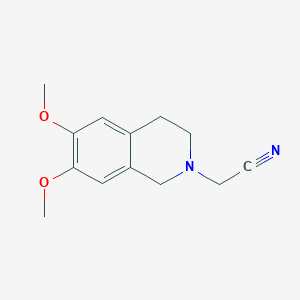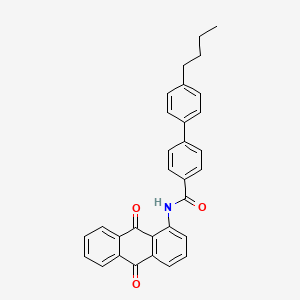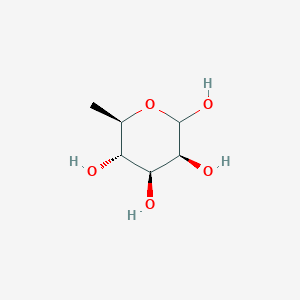![molecular formula C13H16N2O5 B14160617 N-[(4-ethoxyphenyl)carbonyl]glycylglycine CAS No. 57463-80-6](/img/structure/B14160617.png)
N-[(4-ethoxyphenyl)carbonyl]glycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethoxyphenyl)carbonyl]glycylglycine is a compound that belongs to the class of dipeptides It is formed by the combination of two glycine molecules with an additional ethoxyphenyl carbonyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)carbonyl]glycylglycine typically involves the acylation of glycylglycine with 4-ethoxyphenyl carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)carbonyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-ethoxyphenyl)carbonyl]glycylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies related to protein folding and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)carbonyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The pathways involved may include signal transduction, protein synthesis, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-acetylglycine: Another dipeptide with an acetyl group instead of an ethoxyphenyl group.
N-benzoylglycine: Contains a benzoyl group instead of an ethoxyphenyl group.
N-formylglycine: Has a formyl group instead of an ethoxyphenyl group.
Uniqueness
N-[(4-ethoxyphenyl)carbonyl]glycylglycine is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
57463-80-6 |
|---|---|
Molecular Formula |
C13H16N2O5 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-[[2-[(4-ethoxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H16N2O5/c1-2-20-10-5-3-9(4-6-10)13(19)15-7-11(16)14-8-12(17)18/h3-6H,2,7-8H2,1H3,(H,14,16)(H,15,19)(H,17,18) |
InChI Key |
NCIRAXJMHLSAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



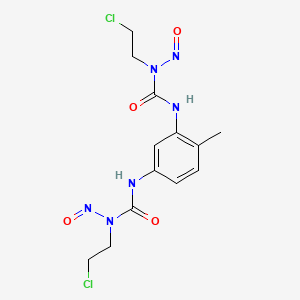
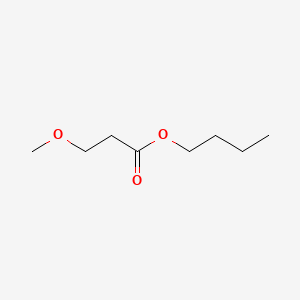
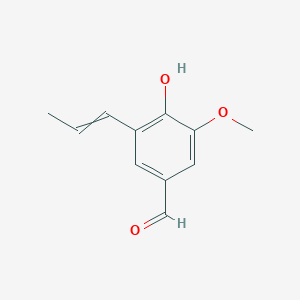
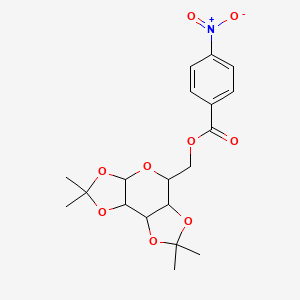
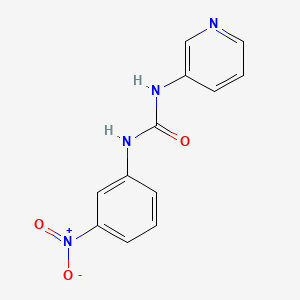
![N-{[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B14160564.png)
![Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14160570.png)
![butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate](/img/structure/B14160573.png)
